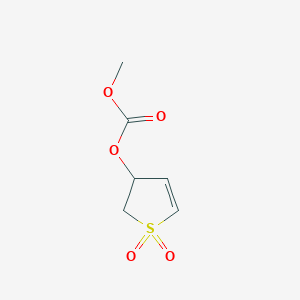![molecular formula C9H6Cl3N5O B15111135 2,2,2-trichloro-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B15111135.png)
2,2,2-trichloro-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is a synthetic organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trichloro-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Attachment of the Tetrazole Ring to the Phenyl Group: The tetrazole ring is then attached to a phenyl group through a substitution reaction.
Introduction of the Trichloroacetamide Group:
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the trichloroacetamide group, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often utilize reagents like halogens and nitrating agents under acidic conditions.
Major Products:
Oxidation Products: Oxidized tetrazole derivatives.
Reduction Products: Amine derivatives of the trichloroacetamide group.
Substitution Products: Various substituted phenyl-tetrazole derivatives.
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s tetrazole ring is a bioisostere of carboxylic acids, making it useful in drug design for enhancing the pharmacokinetic properties of pharmaceuticals.
Material Science: The unique electronic properties of the tetrazole ring make this compound valuable in the development of advanced materials, such as energetic materials and coordination polymers.
Biological Research: The compound’s potential biological activities, including antibacterial and antifungal properties, are of interest for developing new antimicrobial agents.
Mecanismo De Acción
The mechanism of action of 2,2,2-trichloro-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with biological targets through the tetrazole ring. The tetrazole ring can mimic the carboxylate group of amino acids, allowing the compound to bind to enzyme active sites and inhibit their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
- N-[3-(5-sulfanyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide
- 1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles
Comparison: 2,2,2-Trichloro-N-[3-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to the presence of the trichloroacetamide group, which imparts distinct electronic and steric properties compared to other tetrazole derivatives. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and material science.
Propiedades
Fórmula molecular |
C9H6Cl3N5O |
|---|---|
Peso molecular |
306.5 g/mol |
Nombre IUPAC |
2,2,2-trichloro-N-[3-(tetrazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C9H6Cl3N5O/c10-9(11,12)8(18)14-6-2-1-3-7(4-6)17-5-13-15-16-17/h1-5H,(H,14,18) |
Clave InChI |
XZFVXVWWUVLSMI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C(Cl)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]ethanamine](/img/structure/B15111058.png)
![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B15111059.png)

![3-[[(1-Cyclopentylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B15111068.png)
![5-Tert-butyl-3-(4-chlorophenyl)-7-[4-(diphenylmethyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15111071.png)
![3-(4-chlorobenzyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B15111072.png)
![5-chloro-2-[(4-chlorobenzyl)sulfanyl]-N-(2-chlorophenyl)pyrimidine-4-carboxamide](/img/structure/B15111080.png)
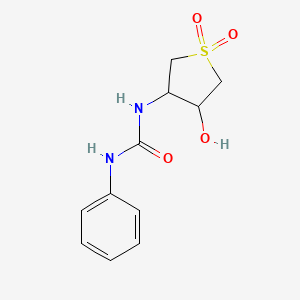
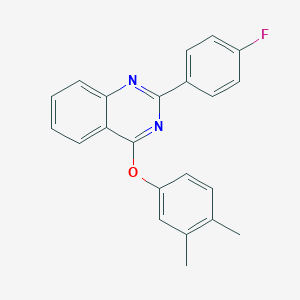
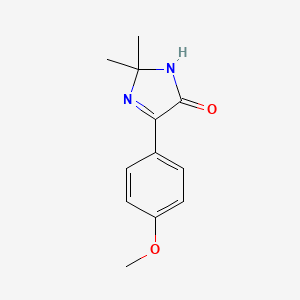
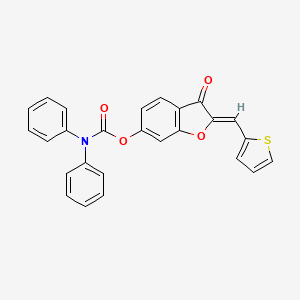
![2-{[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15111115.png)
